Sofosbuvir impurity N
Overview
Description
Sofosbuvir impurity N is a diastereomer and impurity of Sofosbuvir . Sofosbuvir is an approved anti-HCV drug and demonstrates potent anti-hepatitis C virus activity .
Synthesis Analysis
The synthesis of Sofosbuvir presents several interesting synthetic challenges, including fluorination chemistry, nucleotide synthesis, and regio- and stereoselective phosphoramidation . The synthetic approaches to Sofosbuvir and its close analogues have been analyzed in-depth .Scientific Research Applications
Development and Validation of Analytical Methods
RP HPLC Method for Estimation of Sofosbuvir and Related Impurity
Ganji et al. (2021) developed a Reverse Phase High-Performance Liquid Chromatography (RP HPLC) method for the estimation of Sofosbuvir and its impurities in bulk and pharmaceutical forms. This method is significant for quality control in pharmaceutical manufacturing (Ganji, Dhulipala, & Nemala, 2021).
Qualitative and Quantitative Analysis of Sofosbuvir in Tablets
Contreras et al. (2017) employed RP-UHPLC-DAD-MS for analyzing Sofosbuvir in film-coated tablets. This method ensures quality and detects potential degradants in pharmaceuticals (Contreras, Morales-Soto, Segura‐Carretero, & Valverde, 2017).
Degradation Products and Toxicity Prediction
Swain et al. (2016) focused on the degradation behavior of Sofosbuvir under various conditions, employing LC-ESI-QTOF-MS/MS for characterizing degradation products. This study also included in silico toxicity prediction, important for understanding potential health impacts of impurities (Swain, Samanthula, Bhagat, Bharatam, Akula, & Sinha, 2016).
Analytical Method for Sofosbuvir and Velpatasvir Tablets
Bhatt (2022) developed an RP-HPLC method for determining Sofosbuvir and Velpatasvir in tablets, emphasizing the importance of accurate and precise methods for pharmaceutical analysis (Bhatt, 2022).
Characterization and Interaction Studies
Interaction with Human Serum Albumin
Yang et al. (2016) investigated the interaction between Sofosbuvir and human serum albumin (HSA) using various spectroscopic and molecular docking methods. This research is vital for understanding the pharmacokinetics and dynamics of Sofosbuvir (Yang, Huang, Wu, Yan, He, & Li, 2016).
Electrochemical Determination of Sofosbuvir
Mahmoud et al. (2019) developed a molecularly imprinted polymer for the voltammetric determination of Sofosbuvir, demonstrating a novel approach for drug detection and analysis (Mahmoud, El-wekil, Mahnashi, Ali, & Alkahtani, 2019).
Species Differences in Liver Accumulation and Metabolism
Wang et al. (2020) examined the differences in liver accumulation and metabolism of Sofosbuvir across various species, providing insight into species-specific pharmacokinetics and pharmacodynamics (Wang, Babusis, Park, Niu, Kim, Zhao, Lu, Ma, Muench, Sperger, Ray, & Murakami, 2020).
properties
IUPAC Name |
methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN3O9P/c1-12(17(27)30-3)23-34(29,33-13-7-5-4-6-8-13)31-11-14-16(26)20(2,21)18(32-14)24-10-9-15(25)22-19(24)28/h4-10,12,14,16,18,26H,11H2,1-3H3,(H,23,29)(H,22,25,28)/t12-,14+,16+,18+,20+,34-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASYBZIIPQSWBV-ZWXZMKCMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN3O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 67440929 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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